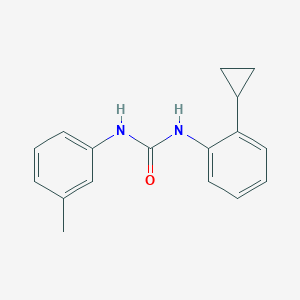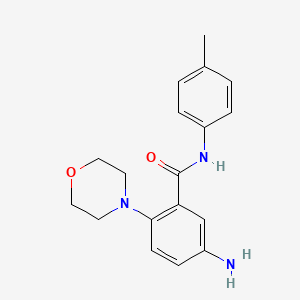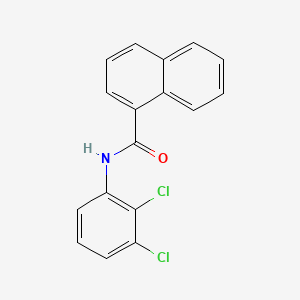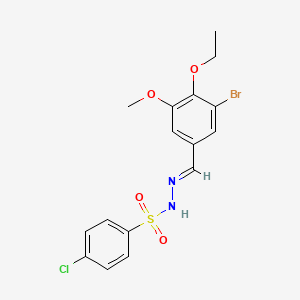![molecular formula C14H22N2O3 B5794816 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5794816.png)
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol, also known as MPMP, is a chemical compound that has gained interest in scientific research due to its potential for various applications.
作用機序
The mechanism of action of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle relaxation. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has also been found to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has been shown to have various biochemical and physiological effects. For example, it has been found to increase the levels of cyclic guanosine monophosphate (cGMP) in cells, which is involved in the regulation of smooth muscle relaxation. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol is its high potency, which allows for the use of lower concentrations in lab experiments. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several potential future directions for research on 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol. One area of interest is in the development of new drugs for the treatment of cancer and Alzheimer's disease. Another area of research is in the investigation of the potential role of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol in the regulation of mood and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol and its potential applications in various scientific fields.
In conclusion, 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol is a chemical compound that has gained interest in scientific research due to its potential for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol in various scientific fields.
合成法
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol can be synthesized using a two-step process. The first step involves the reaction of 4-(2-hydroxyethyl)-1-piperazine with 2,6-dimethoxyphenol in the presence of a base. The resulting intermediate is then reacted with formaldehyde to yield 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has been studied for its potential applications in various scientific fields. One area of research is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has been shown to have anti-tumor activity in vitro and in vivo, and it has also been found to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
特性
IUPAC Name |
2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-19-13-4-2-3-12(14(13)18)11-16-7-5-15(6-8-16)9-10-17/h2-4,17-18H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNYFMRQGJQTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5794735.png)
![methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5794742.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5794749.png)

![2-[(3-methoxybenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5794759.png)



![1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5794797.png)

![4-[(4-biphenylylacetyl)amino]benzamide](/img/structure/B5794810.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5794812.png)

